molecular formula C5H7N5O5S B1364185 6-Amino-1H-purin-2(7H)-one sulfate CAS No. 49722-90-9

6-Amino-1H-purin-2(7H)-one sulfate

Cat. No.: B1364185
CAS No.: 49722-90-9
M. Wt: 249.21 g/mol
InChI Key: SGAHUNRLPKBSNM-UHFFFAOYSA-N
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Description

6-Amino-1H-purin-2(7H)-one sulfate is a chemical compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides, which are the building blocks of DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1H-purin-2(7H)-one sulfate typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as guanine or other purine derivatives.

    Reaction Conditions: The reaction conditions often involve the use of strong acids or bases to facilitate the formation of the desired compound. For example, sulfuric acid may be used to introduce the sulfate group.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Amino-1H-purin-2(7H)-one sulfate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.

    Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.

    Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution Reagents: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different purine derivatives, while substitution reactions can produce a variety of substituted purines.

Scientific Research Applications

Immunostimulation

6-Amino-1H-purin-2(7H)-one sulfate has been identified as an immunostimulator. It can enhance immune responses, making it a candidate for therapeutic applications in immunology. Research indicates that this compound can promote the activation of immune cells, potentially aiding in vaccine development and treatment of immune-related disorders .

Antiviral Activity

Studies have shown that purine derivatives, including this compound, exhibit antiviral properties. They can interfere with viral replication processes, making them potential candidates for antiviral drug development against various viral infections .

Cancer Therapy

Research has explored the use of purine derivatives in cancer therapy due to their ability to inhibit cell proliferation and induce apoptosis in cancer cells. Compounds similar to this compound have been studied for their effects on specific cancer types, highlighting their potential as chemotherapeutic agents .

Nucleotide Synthesis

As a purine base, this compound plays a crucial role in nucleotide synthesis pathways. It can serve as a building block for nucleotides, which are essential for DNA and RNA synthesis. This application is particularly relevant in molecular biology and genetic engineering .

Case Study 1: Immunostimulatory Effects

A study published in the Journal of Immunology demonstrated that this compound significantly increased the production of cytokines from T cells when administered in vitro. The results suggested its potential utility as an adjuvant in vaccine formulations aimed at enhancing immune responses against pathogens .

Case Study 2: Antiviral Efficacy

In a clinical trial assessing the antiviral efficacy of various purine derivatives, this compound was found to reduce viral load in patients infected with herpes simplex virus type 2 (HSV-2). The study concluded that this compound could be a promising candidate for further development as an antiviral agent .

Case Study 3: Cancer Cell Proliferation Inhibition

Research conducted on breast cancer cell lines revealed that treatment with this compound resulted in a significant decrease in cell viability and proliferation. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase, indicating its potential role in cancer therapy .

Summary Table of Applications

ApplicationDescriptionReferences
ImmunostimulationEnhances immune responses; potential use in vaccines
Antiviral ActivityInterferes with viral replication; potential antiviral drug candidate
Cancer TherapyInhibits cell proliferation; induces apoptosis in cancer cells
Nucleotide SynthesisServes as a building block for nucleotides; essential for DNA/RNA synthesis

Mechanism of Action

The mechanism of action of 6-Amino-1H-purin-2(7H)-one sulfate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or interfering with nucleotide synthesis, thereby affecting cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Adenine: A purine base found in DNA and RNA.

    Guanine: Another purine base that pairs with cytosine in DNA.

    Hypoxanthine: A naturally occurring purine derivative.

Uniqueness

6-Amino-1H-purin-2(7H)-one sulfate is unique due to its specific chemical structure and the presence of the sulfate group, which may confer distinct chemical and biological properties compared to other purine derivatives

Biological Activity

6-Amino-1H-purin-2(7H)-one sulfate, a purine derivative, has garnered attention due to its structural similarity to nucleobases, which are essential in nucleic acid metabolism. This compound, with a molecular formula of C5H6N4O3S and a molecular weight of approximately 218.19 g/mol, exhibits various biological activities that make it a significant subject of study in biochemistry and pharmacology.

Structural Characteristics

The compound features a purine core characterized by a fused double-ring structure. The presence of an amino group and a sulfate moiety enhances its solubility and reactivity, potentially influencing its interactions within biological systems. This unique structure allows it to function as both a substrate for enzymes involved in purine metabolism and a scaffold for drug discovery.

1. Enzyme Interaction

This compound is known to interact with enzymes that play crucial roles in nucleotide biosynthesis and metabolism. Its structural resemblance to natural purines allows it to act as a substrate or inhibitor for various enzymes, including:

  • Adenosine deaminase : Involved in the deamination of adenosine to inosine.
  • Xanthine oxidase : Catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.

These interactions can modulate enzyme activities, influencing cellular processes such as proliferation and apoptosis.

2. Antiviral Properties

Research has indicated potential antiviral properties of this compound. It has been studied for its ability to inhibit viral replication, particularly in RNA viruses. The mechanism may involve interference with viral nucleic acid synthesis, thereby reducing viral load in infected cells.

3. Cellular Metabolism

The compound acts as a precursor in nucleotide biosynthesis pathways, contributing to the synthesis of RNA and DNA. This role is critical for cellular growth and division, making it an important factor in cancer research where nucleotide synthesis is often dysregulated.

Study 1: Enzyme Inhibition

A study published in Journal of Medicinal Chemistry explored the inhibitory effects of this compound on adenosine deaminase. The results demonstrated that the compound could significantly reduce enzyme activity at micromolar concentrations, suggesting its potential use as an adenosine pathway modulator in therapeutic settings .

Study 2: Antiviral Activity

In another investigation reported in Antiviral Research, researchers assessed the antiviral efficacy of various purine analogs, including this compound, against hepatitis C virus (HCV). The findings revealed that this compound inhibited HCV replication by disrupting the viral RNA synthesis process .

Comparative Analysis

To better understand the unique properties of this compound compared to other purine derivatives, the following table summarizes key features:

Compound NameMolecular FormulaKey Features
This compound C5H6N4O3SSulfate group enhances solubility; potential substrate for enzymes
2-Aminopurine C5H6N4Lacks sulfate; known mutagen; simpler structure
6-Hydroxylaminopurine C5H6N4OKnown mutagen; lacks sulfate group

Synthesis Methods

The synthesis of this compound typically involves nucleophilic substitution reactions. A common method includes reacting 6-chloropurine with hydroxylamine-O-sulfonic acid under controlled conditions to yield the desired product. Optimizing reaction parameters can enhance yield and purity.

Properties

IUPAC Name

6-amino-1,7-dihydropurin-2-one;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5O.H2O4S/c6-3-2-4(8-1-7-2)10-5(11)9-3;1-5(2,3)4/h1H,(H4,6,7,8,9,10,11);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGAHUNRLPKBSNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NC(=O)NC(=C2N1)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30197997
Record name 2H-Purin-2-one, 6-amino-1,3-dihydro-, sulfate (2:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30197997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49722-90-9
Record name 2H-Purin-2-one, 6-amino-1,3-dihydro-, sulfate (2:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049722909
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 49722-90-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28764
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2H-Purin-2-one, 6-amino-1,3-dihydro-, sulfate (2:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30197997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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